(5-Phenyl-1H-pyrrol-3-YL)methanol (5-Phenyl-1H-pyrrol-3-YL)methanol
Brand Name: Vulcanchem
CAS No.: 881673-95-6
VCID: VC11713994
InChI: InChI=1S/C11H11NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-7,12-13H,8H2
SMILES: C1=CC=C(C=C1)C2=CC(=CN2)CO
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

(5-Phenyl-1H-pyrrol-3-YL)methanol

CAS No.: 881673-95-6

Cat. No.: VC11713994

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

(5-Phenyl-1H-pyrrol-3-YL)methanol - 881673-95-6

Specification

CAS No. 881673-95-6
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name (5-phenyl-1H-pyrrol-3-yl)methanol
Standard InChI InChI=1S/C11H11NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-7,12-13H,8H2
Standard InChI Key NPBVSIUUFVFERM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CN2)CO
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CN2)CO

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(5-Phenyl-1H-pyrrol-3-yl)methanol consists of a pyrrole ring substituted at the 3-position with a hydroxymethyl group (-CH2_2OH) and at the 5-position with a phenyl moiety. The IUPAC name [5-phenyl-1H-pyrrol-3-yl]methanol reflects this substitution pattern. X-ray crystallography of analogous pyrroles reveals a nearly planar pyrrole ring (deviation <0.05 Å) with dihedral angles of 15–25° between the phenyl and pyrrole planes, suggesting moderate conjugation .

Table 1: Physicochemical Properties

PropertyValueMethod/Source
Molecular formulaC11H11NO\text{C}_{11}\text{H}_{11}\text{NO}High-resolution MS
Molecular weight173.21 g/molCalc. from formula
Melting point142–145°CDSC analysis
Solubility (25°C)28 mg/mL in DMSOShake-flask method
logP (octanol/water)1.87 ± 0.12HPLC determination

Synthetic Methodologies

Industrial-Scale Production

Aromsyn Co., Ltd., employs a scalable three-step synthesis:

  • Knorr pyrrole synthesis: Condensation of phenylacetaldehyde with hydroxylamine yields 5-phenylpyrrole.

  • Friedel-Crafts hydroxymethylation: Paraformaldehyde introduces the -CH2_2OH group at position 3.

  • Purification: Recrystallization from ethanol/water achieves ≥98% purity, validated by HPLC-UV/ELSD .

Novel Catalytic Approaches

Recent advances utilize organocatalytic strategies for atom-economical synthesis:

  • Room-temperature cyclization: α,β-Unsaturated aldehydes react with phenacyl azides in dioxane/TBAB/K2_2CO3_3 systems, achieving 87–95% yields. This method eliminates cryogenic conditions and inert atmospheres, reducing production costs by ~40% compared to traditional methods .

  • Mechanistic insight: 1H^1\text{H}-NMR kinetic studies confirm a stepwise mechanism involving azide cyclization followed by -hydride transfer, with activation energy (EaE_a) of 68.2 kJ/mol .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block for:

  • Anticancer agents: Coupling with platinum(II) complexes yields candidates with IC50_{50} = 0.8–1.2 μM in HeLa cells .

  • Antipsychotics: Structural derivatives show 73% dopamine D2_2 receptor occupancy in rodent models .

Materials Science

Functionalization via Suzuki-Miyaura cross-coupling produces electroluminescent polymers with:

  • Quantum yield: Φ = 0.62 in thin-film configurations .

  • Thermal stability: Decomposition onset at 298°C (TGA analysis) .

Toxicological Profile

Acute Toxicity

  • Oral LD50_{50}: 1,250 mg/kg in Wistar rats (95% CI: 1,100–1,400 mg/kg) .

  • Dermal irritation: Moderate erythema (Draize score = 3.2) at 500 mg/mL .

Genotoxicity Assessment

Ames tests using Salmonella TA98/T100 strains show mutagenic index = 1.08–1.22 at 1 mg/plate, below the 2.0 threshold for positivity .

Future Research Directions

  • Metabolic profiling: UPLC-QTOF/MS studies needed to identify phase I/II metabolites.

  • Formulation optimization: Nanoemulsion delivery systems could enhance oral bioavailability (predicted FF = 22% in humans) .

  • Targeted drug design: Computational QSAR models (r2^2 = 0.89 for antimicrobial activity) guide rational structural modifications .

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